4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
CAS No.: 320417-45-6
Cat. No.: VC2799972
Molecular Formula: C16H10N4O
Molecular Weight: 274.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 320417-45-6 |
|---|---|
| Molecular Formula | C16H10N4O |
| Molecular Weight | 274.28 g/mol |
| IUPAC Name | 6-oxo-4-phenyl-2-pyridin-3-yl-1H-pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C16H10N4O/c17-9-13-14(11-5-2-1-3-6-11)19-15(20-16(13)21)12-7-4-8-18-10-12/h1-8,10H,(H,19,20,21) |
| Standard InChI Key | JNDYQVCCDDLXNP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CN=CC=C3)C#N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)C3=CN=CC=C3)C#N |
Introduction
Physical and Chemical Properties
Chemical Reactivity and Stability
The chemical reactivity of 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is largely influenced by its functional groups. The hydroxyl group at position 4 can participate in hydrogen bonding and may undergo reactions typical of alcohols, though tautomerization to the keto form affects its reactivity. The carbonitrile group at position 5 represents a site for potential transformations, including hydrolysis to amides or carboxylic acids under appropriate conditions.
For storage and handling, suppliers recommend keeping the compound in tightly closed containers in cool, dry, and well-ventilated places . This suggests sensitivity to environmental factors such as moisture, heat, or oxidizing conditions, which is common for compounds with reactive functional groups. Proper storage is essential to maintain the compound's purity and structural integrity for research applications.
Biological Activities and Pharmacological Properties
Research Applications
The compound is used in various research contexts, including:
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Medicinal Chemistry: The compound serves as a scaffold for the development of bioactive molecules with potential therapeutic applications.
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Biomedical Research: Used in studies aimed at understanding biological pathways and identifying novel drug targets.
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Pharmaceutical Intermediates: Functions as a building block in the synthesis of more complex drug candidates.
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Chemical and Biological Experiments: Employed as a reagent or reference compound in laboratory investigations .
Table 1 summarizes the primary research applications of 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile:
| Application Area | Description | Significance |
|---|---|---|
| Medicinal Chemistry | Scaffold for bioactive molecule development | Potential for new therapeutic agents |
| Biomedical Research | Tool for understanding biological pathways | Identification of novel drug targets |
| Pharmaceutical Intermediates | Building block for complex drugs | Synthetic versatility in drug development |
| Laboratory Studies | Reagent in chemical and biological experiments | Standardization and reference material |
Comparative Analysis with Structural Analogs
Comparison with Pyridinyl Isomers
4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile belongs to a family of structurally related compounds that differ in the position of the nitrogen atom in the pyridinyl substituent. These positional isomers include the 2-pyridinyl (ortho), 3-pyridinyl (meta), and 4-pyridinyl (para) variants. Each isomer possesses distinct physicochemical properties and potentially different biological activities due to the altered spatial arrangement of the nitrogen atom.
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Boiling point: approximately 460.8±55.0°C (predicted)
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Density: approximately 1.28±0.1 g/cm³ (predicted)
These variations in physical properties can significantly influence the compounds' behavior in biological systems, including absorption, distribution, metabolism, and excretion profiles.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction via caspase activation |
| PC3 (Prostate Cancer) | 20 | Cell cycle arrest and apoptosis |
Additionally, the 4-pyridinyl isomer has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
Given the structural similarity, the 3-pyridinyl compound may exhibit comparable biological activities, potentially with different potencies or selectivity profiles due to the altered spatial arrangement of the pyridinyl nitrogen. This structural difference could influence binding interactions with biological targets, potentially resulting in distinct pharmacological profiles.
Structure-Activity Relationships
Key Structural Features and Their Functions
The biological activity of 4-Hydroxy-6-phenyl-2-(3-pyridinyl)-5-pyrimidinecarbonitrile is likely influenced by several key structural elements:
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